![molecular formula C16H21F3 B12534901 [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene CAS No. 821799-39-7](/img/structure/B12534901.png)
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group, a methyl group, and a trifluoromethyl group on a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions, including alkylation and halogenation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment to the Benzene Ring: The hexyl chain with the trifluoromethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a potential candidate for drug design.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Agrochemicals: The compound’s properties can be leveraged in the development of new agrochemicals with improved efficacy and environmental profiles.
Polymers: It can be incorporated into polymer structures to modify their physical and chemical properties.
Mecanismo De Acción
The mechanism of action of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethenyl group can participate in covalent bonding with target molecules, further modulating its activity.
Comparación Con Compuestos Similares
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)pentyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)butyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)propyl]benzene
Comparison:
- Structural Differences: The length of the alkyl chain varies among these compounds, affecting their physical and chemical properties.
- Chemical Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds share similar applications, the specific properties of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene make it particularly suitable for certain applications, such as in drug development and material science.
Propiedades
Número CAS |
821799-39-7 |
|---|---|
Fórmula molecular |
C16H21F3 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3 |
Clave InChI |
AXPVOYMJICIIGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


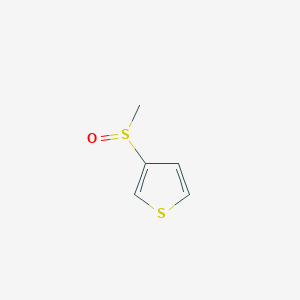
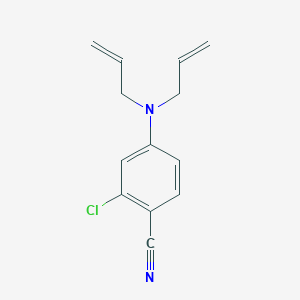
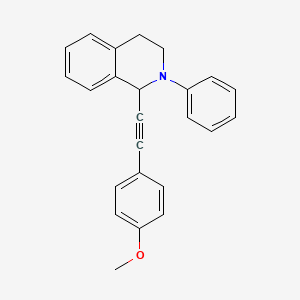
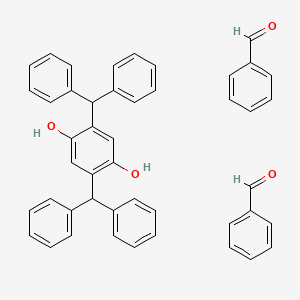
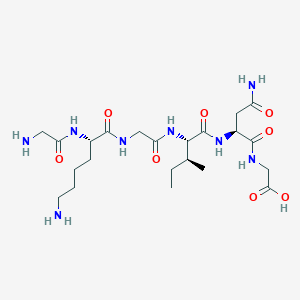
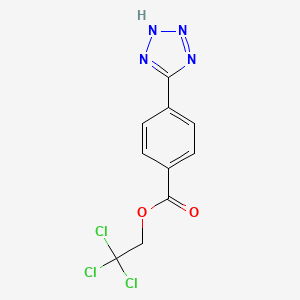
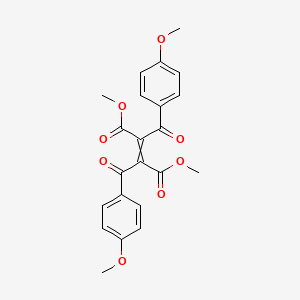
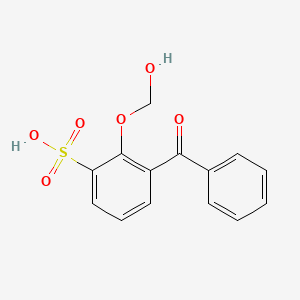
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)


![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)

